molecular formula C26H22BrClN4O2S B6524363 6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-52-3

6-bromo-3-({4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B6524363
CAS RN: 422287-52-3
M. Wt: 569.9 g/mol
InChI Key: YOTZBWLZJDCPSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms involved, and the connectivity between these atoms .

Chemical Reactions Analysis and Mechanism of Action This involves studying the reactions that the compound undergoes. The mechanism of action refers to the detailed step-by-step process by which a reaction occurs at a molecular level .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, and solubility. Chemical properties refer to the compound’s reactivity with other substances .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound in various fields such as medicine, materials science, or environmental science. This often involves speculation based on the compound’s properties and behavior .

properties

IUPAC Name

6-bromo-3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrClN4O2S/c27-19-8-9-23-22(14-19)25(34)32(26(35)29-23)16-17-4-6-18(7-5-17)24(33)31-12-10-30(11-13-31)21-3-1-2-20(28)15-21/h1-9,14-15H,10-13,16H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTZBWLZJDCPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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